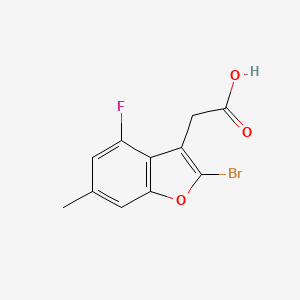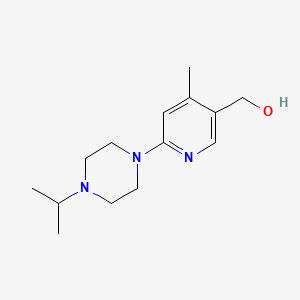
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol is a chemical entity that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with an isopropyl group, a pyridine ring with a methyl group, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol typically involves multiple steps. One common method includes the reaction of 4-methyl-3-pyridinemethanol with 4-isopropylpiperazine under specific conditions. The reaction is often carried out in a solvent such as 1,4-dioxane and requires the presence of a base like sodium tert-butoxide. The mixture is stirred at elevated temperatures, around 90°C, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as converting the pyridine ring to a piperidine ring.
Substitution: The hydrogen atoms on the piperazine or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-methyl-3-pyridinecarboxylic acid, while reduction can produce 4-methylpiperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially inhibiting their activity. The pyridine ring may also play a role in binding to active sites, while the methanol group can form hydrogen bonds, enhancing the compound’s affinity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methylpiperazin-1-yl)-3-pyridinemethanol
- (4-Isopropylpiperazin-1-yl)-3-pyridinemethanol
- (4-Methylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol
Uniqueness
The uniqueness of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the isopropyl and methanol groups provides distinct properties that can be leveraged in various applications .
Eigenschaften
Molekularformel |
C14H23N3O |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
[4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H23N3O/c1-11(2)16-4-6-17(7-5-16)14-8-12(3)13(10-18)9-15-14/h8-9,11,18H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
XPCGOICVBQILRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1CO)N2CCN(CC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


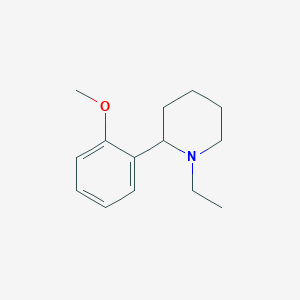
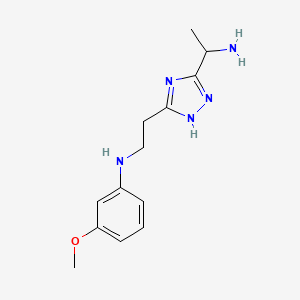

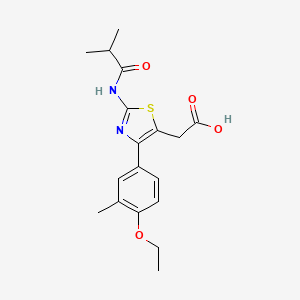
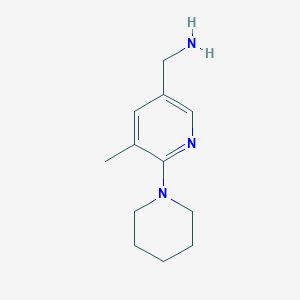

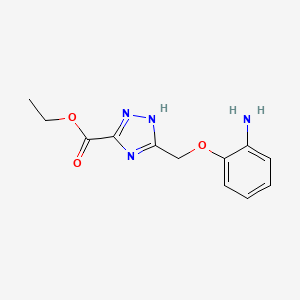
![4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid](/img/structure/B11794452.png)
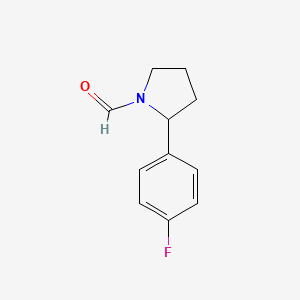
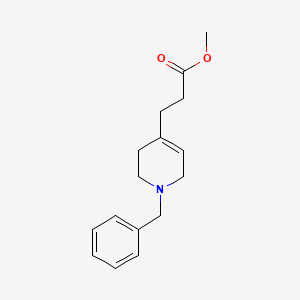
![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)

![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)
